molecular formula C10H16O3 B13491561 1,3-Dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid

1,3-Dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid

Cat. No.: B13491561
M. Wt: 184.23 g/mol
InChI Key: FBUZGKAUJXIPQV-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-oxabicyclo[222]octane-4-carboxylic acid is a bicyclic compound featuring a unique structure that includes an oxabicyclo[222]octane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid can be achieved through several methods. One common approach involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This method utilizes an organic base to mediate the reaction, resulting in high yields and excellent enantioselectivities .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and other advanced techniques may be employed to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

1,3-Dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid is unique due to its combination of the oxabicyclo[2.2.2]octane core and carboxylic acid functionality. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

1,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid

InChI

InChI=1S/C10H16O3/c1-7-10(8(11)12)5-3-9(2,13-7)4-6-10/h7H,3-6H2,1-2H3,(H,11,12)

InChI Key

FBUZGKAUJXIPQV-UHFFFAOYSA-N

Canonical SMILES

CC1C2(CCC(O1)(CC2)C)C(=O)O

Origin of Product

United States

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